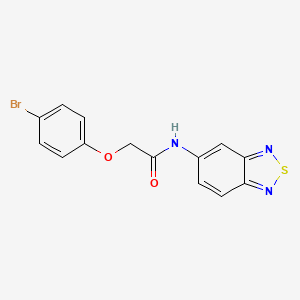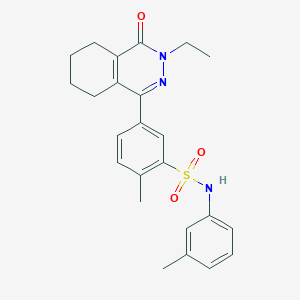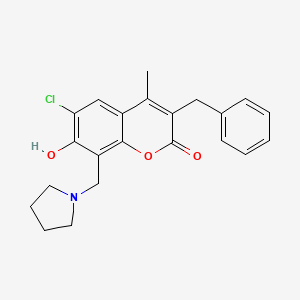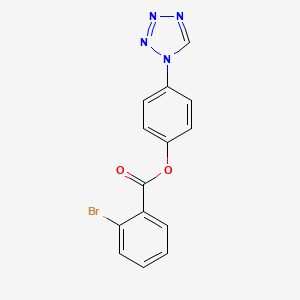![molecular formula C19H17ClN4O B11320335 1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B11320335.png)
1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with a chlorophenyl oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions.
Formation of the Benzodiazole Core: This involves the cyclization of ortho-diamines with carboxylic acids or their derivatives.
Final Coupling: The oxadiazole and benzodiazole moieties are coupled under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 1-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles like nitronium ion (NO2+) or sulfonyl chlorides (RSO2Cl) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the benzodiazole and oxadiazole rings.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
- 1-{2-[5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
- 1-{2-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, methoxy, fluorine).
- Chemical Properties: These differences can lead to variations in reactivity, solubility, and stability.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.
This detailed article provides a comprehensive overview of 1-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H17ClN4O |
|---|---|
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3-[2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H17ClN4O/c1-12-9-16-17(10-13(12)2)24(11-21-16)8-7-18-22-19(25-23-18)14-3-5-15(20)6-4-14/h3-6,9-11H,7-8H2,1-2H3 |
Clave InChI |
XKSCMYUOCKCUEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C=N2)CCC3=NOC(=N3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B11320253.png)


![N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11320278.png)
![2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11320280.png)
![N-Cyclohexyl-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11320283.png)
![5-(4-bromophenyl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11320292.png)
![3,5-dimethyl-N-(3-methylbutyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11320298.png)
![5-(4-ethoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11320306.png)


![N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11320323.png)
![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11320328.png)
![N-[4-(dimethylamino)benzyl]-5,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11320344.png)
